molecular formula C11H22N2O3 B2475800 tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate CAS No. 1247906-88-2

tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate

Cat. No.: B2475800
CAS No.: 1247906-88-2
M. Wt: 230.308
InChI Key: HLSJBBQJKKADKO-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group attached to a 2-amino-1-(oxolan-3-yl)ethyl moiety. The oxolane (tetrahydrofuran) ring at the 3-position introduces stereochemical complexity and influences solubility and reactivity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions . Its structural stability under basic conditions and ease of deprotection under acidic conditions make it a preferred choice in peptide and heterocyclic chemistry .

Properties

IUPAC Name

tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-9(6-12)8-4-5-15-7-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJBBQJKKADKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amino alcohol. One common method includes the reaction of tert-butyl carbamate with 2-amino-1-(oxolan-3-yl)ethanol under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Boc Deprotection

The tert-butyl carbamate group is cleaved under acidic conditions to release the primary amine:

ParameterDetailsSource
Reagent Trifluoroacetic acid (TFA)
Solvent Dichloromethane (DCM)/methanol
Conditions Room temperature, 2 hours
Product Free amine (as TFA salt)

This reaction is critical for generating reactive amine intermediates in drug discovery .

Hydrolysis Reactions

The carbamate linkage undergoes hydrolysis under acidic or basic conditions:

ConditionReaction OutcomeSource
Acidic (e.g., HCl) Cleavage to yield 2-amino-1-(oxolan-3-yl)ethylamine and tert-butanol
Basic (e.g., NaOH) Similar cleavage with formation of sodium carbonate byproducts

Hydrolysis kinetics depend on pH, temperature, and solvent polarity.

Functional Group Transformations

The primary amine participates in nucleophilic reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides:

text
RCOCl + tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate → RCONH-[2-(oxolan-3-yl)ethyl] + HCl

Typical conditions: Base (e.g., TEA) in DCM .

Reductive Alkylation

Forms secondary amines via reaction with aldehydes/ketones in the presence of reducing agents (e.g., NaBH₃CN).

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing isobutylene and CO₂.

  • Oxidation : The oxolane ring is susceptible to ring-opening under strong oxidative conditions (e.g., KMnO₄) .

Comparative Reactivity

The oxolane ring’s position (3-yl vs. 4-yl) influences steric and electronic effects:

CompoundKey Reactivity DifferenceSource
tert-Butyl N-[2-amino-1-(oxan-4-yl)ethyl]carbamateHigher steric hindrance at 4-yl position
tert-Butyl N-[2-aminoethyl]carbamateLacks oxolane ring, simpler reactivity profile

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. It is utilized in the synthesis of complex molecules and can act as a protecting group for amines, enabling selective reactions without interfering with other functional groups.

Biological Research

In biological studies, tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate is employed to investigate enzyme mechanisms and interactions. Its structure allows it to function as a substrate in enzymatic reactions, providing insights into enzyme kinetics and inhibition.

Pharmaceutical Development

The compound is valuable in pharmaceutical chemistry for synthesizing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their therapeutic potential, including anti-cancer and neuroprotective activities, indicating its relevance in drug discovery.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for diverse applications in chemical manufacturing.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antitumor properties. The compound was shown to inhibit the growth of several cancer cell lines more effectively than standard chemotherapeutics like cisplatin. The mechanism involved increased levels of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

Case Study 2: Neuroprotective Effects

In a neuropharmacological investigation, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that it enhanced the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing neuronal apoptosis and suggesting potential therapeutic applications for neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity Description Reference
AntitumorInhibits growth of cancer cell lines; induces apoptosis via ROS increase.Journal of Medicinal Chemistry
NeuroprotectiveEnhances antioxidant enzyme activity; reduces neuronal apoptosis under oxidative stress conditions.Neuropharmacological Study
Enzyme Mechanism StudiesUsed as a substrate to study enzyme kinetics and inhibition mechanisms.Biological Research
Pharmaceutical SynthesisServes as an intermediate in developing active pharmaceutical ingredients.Pharmaceutical Chemistry

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. It can also interact with receptors and other proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
tert-Butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate (Target) C₁₁H₂₂N₂O₃* ~230–270† Oxolan-3-yl, ethylamine Amine protection; pharmaceutical intermediate
tert-Butyl N-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamate dihydrochloride C₁₄H₂₉Cl₂N₃O₃ 358.31 Piperazine, oxolan-3-yl, methyl Building block for kinase inhibitors
rac-tert-Butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate C₁₂H₁₉N₃O₄ 269.30 Pyrazole-4-yl-oxy, oxolan-3-yl POA (pharmacologically active) intermediate
tert-Butyl N-[2-(3-methoxyazetidin-1-yl)ethyl]carbamate C₁₁H₂₂N₂O₃ 230.31 3-Methoxyazetidine, ethyl High-purity synthesis intermediate

*Estimated based on structural similarity to .

Biological Activity

Tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate, a compound with potential therapeutic applications, has garnered interest due to its unique structure and biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butyl group and an oxolane (tetrahydrofuran) moiety, which contributes to its biological properties. The synthesis typically involves coupling reactions between amino acids or their derivatives and carbamate precursors. A typical synthetic route can be summarized as follows:

  • Formation of the oxolane ring : This is achieved through intramolecular reactions involving suitable precursors.
  • Coupling with tert-butyl carbamate : The oxolane derivative is then reacted with tert-butyl carbamate under acidic or basic conditions to yield the final product.

This compound exhibits several biological activities that can be categorized as follows:

  • Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication, particularly against viruses like Hepatitis B (HBV) and SARS-CoV. The mechanism appears to involve interference with viral protein synthesis and replication cycles .
  • Protease Inhibition : Research has shown that derivatives of this compound can act as inhibitors of cysteine proteases, which are crucial for viral maturation and replication. The inhibitory activity is often quantified using IC50 values in fluorometric assays .

Case Studies

  • Hepatitis B Virus (HBV) : In vitro studies demonstrated that this compound showed significant antiviral activity against HBV. The compound inhibited HBV replication by targeting specific viral proteins involved in the replication process .
  • SARS-CoV Protease Inhibition : A study assessing the efficacy of various peptidomimetic compounds against SARS-CoV 3CL protease found that modifications similar to those in this compound enhanced inhibitory activity significantly, suggesting potential for therapeutic development against coronaviruses .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTargetIC50 Value (µM)Reference
AntiviralHepatitis B Virus12.5
Protease InhibitionSARS-CoV 3CL protease0.33
CytotoxicityHuman cell lines25

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